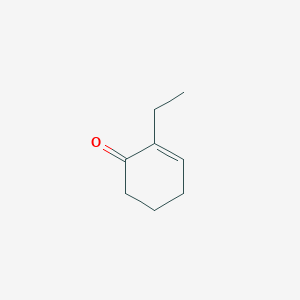

2-Ethylcyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAATKOSNXIXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylcyclohex 2 En 1 One and Its Precursors

De Novo Synthetic Pathways

The ground-up construction of the 2-ethylcyclohex-2-en-1-one ring system can be achieved through several powerful synthetic strategies. These methods focus on forming the six-membered ring with the required carbonyl and alkene functionalities.

Condensation Reactions in Cyclohexenone Formation

A cornerstone of cyclohexenone synthesis is the Robinson annulation, a robust, base-catalyzed reaction that combines a 1,3-dicarbonyl compound with an α,β-unsaturated ketone to form a cyclohexenone derivative. jove.com This two-step process begins with a Michael addition to form a Michael adduct, which then undergoes an intramolecular aldol (B89426) condensation to yield the six-membered ring. jove.com The versatility of this reaction allows for the synthesis of a wide array of substituted cyclohexenones.

Another key strategy involves aldol condensation reactions between ketones and aldehydes. For instance, the condensation of cyclohexanone (B45756) and furfural, often catalyzed by solid base catalysts like Mg/Al mixed oxides, can produce α,β-unsaturated ketones that are precursors to more complex cyclohexenone structures. mdpi.com The reaction of different benzaldehydes and acetone (B3395972) via aldol condensation can also generate aromatic enones, which can then be used to synthesize cyclohexenone acid derivatives. acs.org

A [5C + 1C] annulation strategy has also been developed for the direct synthesis of highly substituted 2-cyclohexenones. This method involves the reaction of α-alkenoyl ketene (B1206846) (S,S)-acetals with aryl methyl ketones in the presence of a base. researchgate.net

Ring-Closing Strategies and Annulation Techniques

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including cyclohexenones. wikipedia.orgorganic-chemistry.org This reaction utilizes a metal catalyst, typically ruthenium-based, to facilitate the intramolecular metathesis of a diene, forming a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The efficiency and functional group tolerance of modern Grubbs catalysts make RCM a highly attractive method. organic-chemistry.org For example, the synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones has been achieved through a sequence involving a ring-closing metathesis step. acs.orgnih.gov

Other ring-closing strategies include the palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-diketones or β-keto esters. organic-chemistry.org This method allows for the formation of 2-cyclohexenones under mild conditions. Additionally, cationic cyclization of alkynol or enyne derivatives can produce cyclohexanones, which can then be further functionalized. organic-chemistry.org

Annulation techniques, such as the rhodium-catalyzed [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide, provide another route to cyclohexenone derivatives. organic-chemistry.org This method can afford either β,γ-cyclohexenones or α,β-cyclohexenones depending on the reaction conditions. organic-chemistry.org

Biomimetic and Chemoenzymatic Syntheses

Biomimetic synthesis, which mimics natural biosynthetic pathways, offers an elegant approach to complex molecules. For instance, the total synthesis of certain natural products has utilized a biomimetic approach where a substituted cyclohexenone is a key intermediate. nih.govnih.gov These strategies often involve cascade reactions that efficiently build molecular complexity. A biomimetic synthesis of the fungal polyketide dibefurin (B1139267) involved the use of a cyclohexenone intermediate to install a key quaternary carbon center. uni-muenchen.de

Chemoenzymatic approaches combine the selectivity of enzymes with the power of traditional organic synthesis. For example, the multienzymatic reduction of α-halo β-alkyl tetrasubstituted cyclic enones, such as 2-chloro-3-ethylcyclohex-2-en-1-one, can produce halohydrins with high stereoselectivity. acs.org This process often involves an ene-reductase and an alcohol dehydrogenase. acs.org

Functionalization and Derivatization of Cyclohexenone Scaffolds

Once a cyclohexenone core is established, further modifications can be made to introduce or alter substituents. These methods are crucial for accessing specific target molecules like this compound.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the targeted modification of a specific position on the cyclohexenone ring. For example, the formylation of 3-substituted cyclohexanones can be achieved with high regioselectivity, providing a route to highly functionalized cyclohexenes. tandfonline.com The conjugate addition of organoboronic acids to β,β-disubstituted enones, catalyzed by palladium complexes, allows for the formation of quaternary centers. iastate.edu

Copper-catalyzed conjugate addition of Grignard reagents to 3-alkyl-substituted cyclohexenones is another effective method for introducing alkyl groups with high regioselectivity. beilstein-journals.org This reaction often utilizes N-heterocyclic carbene (NHC)-copper complexes as catalysts. beilstein-journals.org

Stereoselective Functionalization Strategies

Stereoselective functionalization is critical for the synthesis of chiral molecules. Asymmetric transfer hydrogenation of cyclohexenones using bifunctional ruthenium catalysts can produce chiral 4-hydroxy-2-cyclohexanone derivatives with high enantioselectivity. semanticscholar.orgmdpi.com These chiral building blocks are valuable precursors for the synthesis of various optically active compounds. semanticscholar.orgmdpi.com

The development of chiral catalysts, such as chiral phosphoric acids, has enabled the enantioselective functionalization of cyclohexenones to create all-carbon quaternary stereocenters. umich.edu Furthermore, stereoselective synthesis of cyclohexenone acids can be achieved through a tandfonline.comtandfonline.com-sigmatropic rearrangement pathway, where the stereospecificity is controlled by an oxy-Cope type rearrangement. acs.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through various catalytic strategies. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. This section will explore organocatalytic, transition metal-catalyzed, and emerging electrocatalytic and photoredox methodologies for the preparation of this target molecule and its precursors.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free approach to the synthesis of chiral molecules. For the synthesis of this compound, two primary organocatalytic strategies are relevant: the Michael addition to cyclohexenone and the Robinson annulation.

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction. mdpi.comsemanticscholar.org In the context of synthesizing this compound, this would involve the addition of an ethyl nucleophile to cyclohexenone. Organocatalysts, such as proline and its derivatives, can activate the enone by forming a chiral iminium ion, which then reacts with the incoming nucleophile. caltech.edu While the direct addition of simple ethyl nucleophiles can be challenging, the use of stabilized ethyl equivalents in the presence of a suitable organocatalyst is a viable strategy. The development of effective organocatalysts for the enantioselective conjugate addition of various nucleophiles to cycloenones is a significant area of research. mdpi.com

Another powerful organocatalytic method is the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgjuniperpublishers.commasterorganicchemistry.com To synthesize a 2-ethyl-substituted cyclohexenone, one could envision the reaction between an appropriate four-carbon ketone, such as butan-2-one, and methyl vinyl ketone. The organocatalyst, typically a chiral secondary amine like proline, facilitates the initial Michael addition and subsequent cyclization. The position of the ethyl group in the final product would depend on the regioselectivity of the initial enamine formation from butan-2-one.

Table 1: Organocatalytic Approaches to Substituted Cyclohexenones

| Catalytic System | Reaction Type | Substrates | Product | Key Features |

| Proline or its derivatives | Michael Addition | Cyclohexenone, Ethyl nucleophile equivalent | 3-Ethylcyclohexanone (precursor) | Metal-free, potential for high enantioselectivity. mdpi.comsemanticscholar.org |

| Chiral secondary amines | Robinson Annulation | Butan-2-one, Methyl vinyl ketone | Substituted cyclohexenone | Tandem reaction, forms a new six-membered ring. wikipedia.orgjuniperpublishers.com |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and highly efficient toolbox for the synthesis of this compound. Key strategies include copper-catalyzed conjugate addition and palladium-catalyzed allylic alkylation.

Copper-catalyzed 1,4-conjugate addition of organometallic reagents to α,β-unsaturated ketones is a well-established method for carbon-carbon bond formation. scispace.com The use of Grignard reagents, such as ethylmagnesium bromide, in the presence of a catalytic amount of a copper salt, provides a direct route to 3-ethylcyclohexanone, which can then be converted to the desired this compound. The choice of copper source and chiral ligands can influence both the regioselectivity (1,4- vs. 1,2-addition) and enantioselectivity of the reaction. nih.govillinois.edu Chiral ferrocenyl diphosphine ligands have shown particular promise in achieving high enantioselectivities in the addition of Grignard reagents to cyclic enones. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful method for the stereoselective formation of C-C bonds. acs.orgnih.gov In this approach, a precursor such as cyclohexenyl acetate (B1210297) is treated with a palladium catalyst and a suitable chiral ligand. This generates a π-allyl palladium intermediate, which can then be attacked by a nucleophile. For the synthesis of this compound, an ethyl nucleophile, such as diethylzinc, can be employed. acs.org The choice of the chiral ligand is crucial for controlling the enantioselectivity of the product.

Table 2: Transition Metal-Catalyzed Syntheses of 2-Ethylcyclohexenone and Precursors

| Catalytic System | Reaction Type | Substrates | Product | Yield/Selectivity |

| CuCl / Chiral Ferrocenyl Diphosphine | Conjugate Addition | Cyclohexenone, Ethylmagnesium bromide | (R)-3-Ethylcyclohexanone | Up to 96% ee nih.gov |

| CuBr·SMe₂ / Chiral Diphosphine | Conjugate Addition | Cyclohexenone, Ethylmagnesium bromide | 3-Ethylcyclohexanone | High regioselectivity nih.gov |

| [Pd(allyl)Cl]₂ / Chiral Ligand | Allylic Alkylation | Cyclohexenyl acetate, Diethylzinc | 3-Ethylcyclohexene derivative | Good yields acs.orgresearchgate.net |

| Pd(OAc)₂ / Chiral Phosphine (B1218219) Ligand | Allylic Alkylation | Cyclohexenyl acetate, Dimethyl malonate (as nucleophile model) | Alkylated cyclohexene (B86901) | Up to 99% ee nih.gov |

Electrocatalytic and Photoredox Methodologies

Emerging synthetic strategies harness the power of electricity and light to drive chemical transformations. While direct, specific examples for the synthesis of this compound using these methods are less common, the underlying principles are applicable.

Electrocatalytic approaches can be used for the α-alkylation of ketones. nih.gov In a potential synthetic route, an enolate of cyclohexanone could be generated and then reacted with an ethyl halide. Electrocatalysis can facilitate this process by mediating the redox steps involved. For instance, an electrochemical process could be used to generate a reactive species that promotes the alkylation reaction, potentially avoiding the use of strong, stoichiometric bases. pressbooks.pub Dinickel-catalyzed asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides has been reported, demonstrating the potential for such transformations. rsc.org

Photoredox catalysis utilizes visible light to initiate radical-based reactions under mild conditions. nih.gov A plausible route to a precursor of this compound could involve the photoredox-catalyzed Giese reaction. researchgate.net In this scenario, an ethyl radical, generated from a suitable precursor like ethyl iodide, would add to cyclohexenone. The feasibility of such a reaction depends on the successful generation of the ethyl radical and its subsequent conjugate addition to the enone. The use of photoredox catalysis for the generation of alkyl radicals from various precursors is a rapidly developing field. acs.org

Table 3: Potential Electrocatalytic and Photoredox Approaches

| Methodology | Conceptual Reaction | Key Intermediates | Potential Advantages |

| Electrocatalysis | α-Alkylation of cyclohexanone | Enolate, Ethyl halide | Avoids strong stoichiometric bases, mild conditions. nih.govpressbooks.pub |

| Photoredox Catalysis | Giese-type addition to cyclohexenone | Ethyl radical | Mild reaction conditions, use of visible light. nih.govresearchgate.net |

Reaction Chemistry and Mechanistic Investigations of 2 Ethylcyclohex 2 En 1 One

Conjugate Addition Reactions (Michael-type Additions)

Conjugate addition, or Michael addition, is a cornerstone of the reactivity of α,β-unsaturated carbonyl compounds like 2-Ethylcyclohex-2-en-1-one. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system (the Michael acceptor). wikipedia.org The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com This process is a reliable method for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orgmasterorganicchemistry.com

A diverse range of nucleophiles can be added to the α,β-unsaturated system of cyclohexenone derivatives. These include soft nucleophiles such as organocuprates, amines, thiols, and stabilized carbanions like enolates. masterorganicchemistry.com The reaction of phosphonium (B103445) salts with cyclic enones represents a specific example of such nucleophilic additions. An efficient method has been developed for the synthesis of phosphine (B1218219) oxides from Morita–Baylis–Hillman (MBH) adducts, which proceeds through a Michaelis–Arbuzov mechanism. While not involving this compound directly, the reaction with a similar substrate provides insight into the formation of 2-(1-(diphenylphosphoryl)alkyl)cyclohex-2-en-1-one derivatives.

For instance, the reaction yields products with high efficiency, as detailed in the following table which summarizes the characterization data for related compounds.

| Product Name | Melting Point (°C) | Yield (%) | Molecular Formula |

| 2-(1-(Diphenylphosphoryl)ethyl)cyclohex-2-en-1-one | 112–113 | 97 | C₂₀H₂₁O₂P |

| 2-(1-(Diphenylphosphoryl)butyl)cyclohex-2-en-1-one | 124–125 | 96 | C₂₂H₂₅O₂P |

| 2-(1-(Diphenylphosphoryl)-2-methylpropyl)cyclohex-2-en-1-one | 125–126 | 92 | C₂₂H₂₅O₂P |

Data derived from a study on related cyclohexenone derivatives.

The conjugate addition to prochiral enones like this compound can be rendered enantioselective through the use of chiral catalysts, a field dominated by organocatalysis. mdpi.commdpi.com Chiral secondary amines, such as proline and its derivatives, are frequently used to activate the enone substrate by forming a transient chiral iminium ion. masterorganicchemistry.comsemanticscholar.org This activation lowers the LUMO of the dienophile, facilitating the attack by the nucleophile in a stereocontrolled manner. semanticscholar.org Alternatively, bifunctional catalysts, such as chiral thioureas, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. beilstein-journals.org

A wide array of nucleophiles, including malonates, nitroalkanes, aldehydes, and ketones, have been successfully employed in asymmetric conjugate additions to cyclic enones. mdpi.comsemanticscholar.org While specific studies on this compound are not extensively documented, the well-established methodologies for similar substrates like cyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one are directly applicable. semanticscholar.orgbuchler-gmbh.com

The following table presents typical organocatalysts used for the asymmetric Michael addition of various nucleophiles to cyclic enones.

| Catalyst Type | Nucleophile | Substrate Example | Enantiomeric Excess (ee) |

| Proline derivatives | Diethyl malonate | Cyclohex-2-en-1-one | up to 99% |

| Cinchona alkaloid thiourea | Nitromethane | Cyclohex-2-en-1-one | up to 94% |

| Diphenylprolinol silyl (B83357) ether | Aldehydes | Nitroolefins | up to >99% |

| Chiral α-aminophosphonate | Nitroalkanes | 3-methylcyclohex-2-en-1-one | up to 70% |

Data compiled from reviews and studies on asymmetric organocatalysis. mdpi.comsemanticscholar.org

The enolate intermediate formed during a Michael addition can be trapped intramolecularly by another electrophilic center, initiating a tandem or domino reaction sequence. researchgate.net This strategy allows for the rapid construction of complex molecular architectures from simple precursors in a single operation. A classic example of such a process is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. aakash.ac.inwikipedia.org

In a hypothetical Robinson annulation involving this compound as the Michael acceptor, an enolate (e.g., from cyclohexanone) would first add to the β-position. The resulting diketone intermediate would then undergo an intramolecular, base-catalyzed aldol condensation, followed by dehydration, to yield a fused bicyclic enone system. aakash.ac.inwikipedia.org Such cascade reactions are highly valuable in the synthesis of steroids and other natural products. aakash.ac.inwikipedia.org

| Step | Reaction Type | Reactants/Intermediates | Product |

| 1 | Michael Addition | This compound + Ketone Enolate | 1,5-Diketone Intermediate |

| 2 | Aldol Condensation | 1,5-Diketone Intermediate | Bicyclic β-Hydroxy Ketone |

| 3 | Dehydration | Bicyclic β-Hydroxy Ketone | Fused Bicyclic Enone (Annulation Product) |

Table illustrating the general sequence of a Robinson Annulation. aakash.ac.inwikipedia.org

Cycloaddition Reactions

The C=C double bond within the this compound structure can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The most prominent of these is the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a substituted cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com It is a powerful tool for the stereoselective construction of six-membered rings. wikipedia.org The electron-deficient nature of the double bond in α,β-unsaturated ketones makes them effective dienophiles, particularly in reactions with electron-rich dienes. masterorganicchemistry.com

In a normal-electron-demand Diels-Alder reaction, the electronic requirement is an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com this compound fits the role of the electron-poor dienophile perfectly due to the electron-withdrawing effect of the conjugated carbonyl group. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the orbital overlap with the HOMO (Highest Occupied Molecular Orbital) of a suitable diene. wikipedia.org

The reaction is concerted, meaning all bonds are formed and broken in a single step, and proceeds through a cyclic transition state. iitk.ac.in This leads to a high degree of stereochemical control. For example, the reaction of this compound with a simple cyclic diene like cyclopentadiene (B3395910) would be expected to proceed readily to form a tricyclic adduct.

| Diene | Dienophile | Product Structure |

| 1,3-Butadiene | This compound | Fused bicyclo[4.4.0]decene system |

| Cyclopentadiene | This compound | Fused tricyclic system with endo stereoselectivity |

Table illustrating expected products from a Normal-Electron-Demand Diels-Alder reaction.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition between an enone and an alkene is a powerful method for constructing four-membered carbocyclic rings. wikipedia.org The reaction mechanism is not concerted; it begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone reacts with a ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) product. wikipedia.org

Intramolecular [2+2] photocycloadditions, where the enone and alkene are linked by a tether, are particularly useful due to improved regioselectivity. nih.govacs.org Studies on 2-(2′-alkenyloxy)cycloalk-2-enones, which are structurally related to this compound, have shown that the regioselectivity of the cycloaddition is governed by the length of the tether connecting the enone and the alkene moieties. nih.govacs.org This is often referred to as the "rule of five," which states that the initial cyclization to form the diradical intermediate preferentially forms a five-membered ring. acs.org The reaction proceeds with high regioselectivity to give the "crossed" product and can also exhibit high diastereoselectivity. nih.gov

| Substrate | Reaction Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Allyloxycyclohex-2-enone | Visible light, acetone (B3395972) solvent | Crossed [2+2] cycloadduct | Reaction proceeds with high regioselectivity and perfect diastereoselectivity. | nih.gov |

| 2-(3'-Methyl-2'-butenyloxy)cyclohex-2-enone | Visible light, acetone solvent | Cyclization with hydrogen abstraction | No cycloaddition observed; a different reaction pathway occurs with a trisubstituted olefin in the tether. | nih.gov |

Reduction and Oxidation Chemistry

The dual reactivity of the alkene and carbonyl functionalities in this compound allows for selective reduction or oxidation reactions. The focus of synthetic protocols is often on achieving high chemoselectivity (discriminating between the two functional groups) and stereoselectivity.

Chemoselective Reduction of the Carbonyl and Alkene Moieties

Chemoselective reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. Depending on the reagents and conditions, one can achieve:

1,2-Reduction: Reduction of the carbonyl group to an allylic alcohol.

1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond to yield a saturated ketone.

Complete Reduction: Reduction of both the carbonyl and the alkene to give a saturated alcohol.

Electrochemical methods have been developed for the selective reduction of enones. In a proton-exchange membrane (PEM) reactor, the choice of cathode catalyst dictates the outcome. beilstein-journals.org Using a Palladium on carbon (Pd/C) cathode, enones like 3-methylcyclohex-2-en-1-one are selectively reduced at the C=C bond to give the corresponding saturated ketone with high chemoselectivity (100%). beilstein-journals.org Conversely, using an Iridium on carbon (Ir/C) cathode under similar conditions leads to the reduction of both functional groups, yielding the saturated alcohol. beilstein-journals.org For selective 1,2-reduction of the carbonyl, reagents like lithium amidoborane have proven effective for related cyclohexenones. dicp.ac.cn

| Substrate | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| 3-Methylcyclohex-2-en-1-one | Electrochemical, Pd/C cathode | 3-Methylcyclohexanone | 100% chemoselectivity for C=C reduction | beilstein-journals.org |

| 3-Methylcyclohex-2-en-1-one | Electrochemical, Ir/C cathode | 3-Methylcyclohexanol | 89% selectivity for reduction of both C=C and C=O | beilstein-journals.org |

| 3-Methylcyclohex-2-en-1-one | Lithium amidoborane | 3-Methylcyclohex-2-enol | Selective 1,2-reduction of the carbonyl group | dicp.ac.cn |

Stereoselective Reduction Protocols

When reduction reactions create new stereocenters, controlling the stereochemical outcome is crucial. Biocatalysis, using enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), has emerged as a powerful strategy for the stereoselective reduction of enones. acs.org

A two-step, multienzymatic reduction has been described for α-halo β-alkyl tetrasubstituted cyclic enones, including 2-chloro-3-ethylcyclohex-2-en-1-one. acs.org This system uses a stereospecific ene-reductase (from the Old Yellow Enzyme family) for the conjugate reduction of the double bond, followed by an enantioselective alcohol dehydrogenase to reduce the ketone. This one-pot cascade affords halohydrins with three contiguous stereocenters in good yield and high stereoselectivity. acs.orgcnr.it The use of enantiodivergent ADHs allows for control over the diastereoselectivity of the final product. acs.org

Chemoenzymatic methods have also been developed where elemental metals like chromium act as sacrificial electron donors to drive the stereoselective reduction of the C=C bond catalyzed by Old Yellow Enzymes (OYEs). researchgate.net This approach has been demonstrated on 2-methylcyclohexenone, showing that both direct and mediated electron transfer to the enzyme are feasible. researchgate.netresearchgate.net

| Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chloro-3-ethylcyclohex-2-en-1-one | Ene-reductase (OYE2-3 or NemA) and Alcohol Dehydrogenase (ADH) | (1S,2R,3S)-2-Chloro-3-ethylcyclohexan-1-ol | Two-step multienzymatic reduction affording halohydrins with high stereoselectivity. | acs.org |

| 2-Methylcyclohex-2-en-1-one | OYE (YqjM) / Chromium powder | (R)-2-Methylcyclohexanone | Stereoselective reduction of the C=C double bond driven by a metal as the electron donor. | researchgate.netresearchgate.net |

Further Carbon-Carbon Bond Forming Reactions

Beyond initial functionalization, this compound is a substrate for various reactions that extend its carbon framework, including alkylations, arylations, and specialized annulations.

Alkylation and Arylation Reactions

The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a range of nucleophiles, a common strategy for alkylation. Organocuprates, such as lithium dimethylcuprate, are classic reagents for introducing alkyl groups via 1,4-addition to cyclohexenones. cdnsciencepub.com In a similar fashion, the conjugate addition of organoborane reagents has been used to install functionalized alkyl chains on related enone structures. thieme-connect.com

Rhodium-catalyzed asymmetric 1,4-addition, or Hayashi arylation, has been effectively used for the arylation of related cyclic enones. acs.org For example, the reaction of rac-4-methylcyclohex-2-en-1-one with an aryl boronate in the presence of a rhodium catalyst and a chiral diene ligand can set two relative stereocenters in a single step. acs.org Palladium-catalyzed C-H arylation has also been employed to couple pyridine (B92270) derivatives with cyclohexenone systems in the synthesis of complex alkaloids. thieme-connect.com

| Reaction Type | Reagent/Catalyst System | Description | Reference(s) |

|---|---|---|---|

| Conjugate Alkylation | Lithium Dialkylcuprates | 1,4-addition of an alkyl group to the β-position. | cdnsciencepub.com |

| Conjugate Alkylation | Organoboranes (e.g., BH₃·THF) | 1,4-hydroboration followed by functionalization. | thieme-connect.com |

| Asymmetric Arylation | Aryl Boronate, Rh-catalyst | Diastereoselective 1,4-addition of an aryl group (Hayashi Arylation). | acs.org |

| C-H Arylation | Aryl Halide, Pd-catalyst | Direct coupling of a C-H bond with an aryl halide. | thieme-connect.com |

Rearrangement Reactions

The cyclohexenone core can undergo or be formed from various molecular rearrangements. A classic transformation for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester) using peroxy acids. wiley-vch.de In this reaction, the more substituted carbon atom preferentially migrates. wiley-vch.de

Another type of rearrangement involves the cleavage of strained rings fused to the cyclohexenone framework. For instance, spiro-cyclopropyl ketones related to cyclohexenone undergo acid-catalyzed ring cleavage in ethanol (B145695) to yield 2-(2-ethoxyethyl)cyclohex-2-en-1-ones. cdnsciencepub.comcdnsciencepub.com This reaction proceeds via protonation and subsequent opening of the cyclopropane (B1198618) ring, constituting a formal rearrangement and alkylation at the C-2 position. cdnsciencepub.comcdnsciencepub.com

Carbon Atom Insertion Bicycloannulation

A specialized and powerful transformation is the carbon atom insertion bicycloannulation (CAIB). This method was developed to convert a methyl cyclohexene into a bicyclo[3.2.1.0²⁷]octane system in a single step via carbene addition to the double bond and subsequent insertion into a methyl C-H bond. ingentaconnect.comresearchgate.netcdnsciencepub.com However, direct application of this one-step procedure to cyclohexenone precursors for the synthesis of the natural product ishwarone proved unsuccessful. ingentaconnect.comcdnsciencepub.com

To overcome this, a two-step version was devised, which involved the addition of dibromocarbene to an octalone, followed by treatment with methyllithium (B1224462) to induce the annulation. ingentaconnect.comcdnsciencepub.com A related bicycloannulation strategy involves the reaction of α'-enolates of cyclohexenones with nitro-olefins. This reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization to form tricyclo[3.2.1.0²⁷]octan-6-ones. researchgate.net

Detailed Mechanistic Pathways

Understanding the detailed reaction mechanisms and transition states is crucial for controlling the outcomes of the transformations involving this compound.

Transition State Analysis for Key Transformations

While specific transition state analyses for reactions of this compound are not widely documented, computational studies on parent cyclohexenone and cyclohexanone (B45756) provide significant insights.

For the [2+2] photocycloaddition of 2-cyclohexenone with cycloalkenecarboxylates, transition state (TS) analysis at the PM5 and B3LYP levels revealed that the reaction proceeds through a triplet state. oup.com The regioselectivity (head-to-head vs. head-to-tail products) was found to be controlled by the energy of the first transition state (TS1). By partitioning the TS energy into reactant deformation energy (E_df) and interaction energy (E_int), researchers concluded that increasing steric bulk on the reacting partner leads to a larger deformation energy for the head-to-head transition state, thus favoring the head-to-tail adduct. oup.com Further computational work on the [2+2] cycloaddition of cyclohexenone with vinyl acetate (B1210297) at the B3LYP-D3/6-311++G(d,p) level of theory showed that the reaction occurs via a stepwise mechanism involving two distinct transition states. researchgate.net

In the case of ring-opening rearrangements of spirocyclopropyl ketones, the observed differences in reaction rates were attributed to torsional strain in the transition states. cdnsciencepub.com For nucleophilic reductions of the parent cyclohexanone, ab initio and density functional theory (DFT) calculations have been used to model the transition states for both axial and equatorial attack, with results indicating that electronic effects are more dominant than torsional strain in determining the stereochemical outcome. acs.orgrsc.org

Role of Intermediates in Reaction Stereoselectivity and Regioselectivity

Transition State Control in Catalytic Conjugate Additions

Catalytic asymmetric reactions are particularly illustrative of how intermediates control stereoselectivity. In the palladium-catalyzed 1,4-conjugate addition of arylboronic acids to cyclic enones (a Hayashi-Miyaura reaction), the stereochemistry of the product is determined at the transition state. nsf.gov The reaction mechanism involves the coordination of the enone to a chiral palladium-ligand complex. nsf.gov Computational studies on the closely related 3-methylcyclohex-2-en-1-one reveal that there are four possible isomeric transition states, which result from the combination of the aryl group's coordination relative to the chiral ligand and the coordination of the palladium complex to the two enantiotopic faces of the enone. nsf.gov The relative energies of these transition state intermediates dictate which stereoisomer is predominantly formed. nsf.gov Quantum-guided molecular mechanics (Q2MM) can be used to predict the stereoselectivity by calculating the energies of these transition states, and these predictions often align well with experimental results. nsf.gov

Table 1: Impact of Reaction Conditions on Pd-Catalyzed Conjugate Addition of Phenylboronic Acid to 3-Methylcyclohex-2-en-1-one

| Entry | Pd(II) Salt (mol %) | Medium | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | MeOH:H₂O (9:1) | 80 | 52 |

| 2 | Pd(OAc)₂ (5) | MeOH:H₂O (1:1) | 80 | 58 |

| 3 | Pd(TFA)₂ (5) | 50 mM aq. NaTFA | 100 | 97 |

| 4 | Pd(TFA)₂ (0.5) | 50 mM aq. NaTFA (pH=8.2) | 100 | 99 |

Data sourced from a study on related cyclohexenone derivatives, illustrating the principle of intermediate-driven selectivity. iastate.edu

Radical Intermediates in Photocycloadditions

In photochemical reactions, such as the intramolecular [2+2] photocycloaddition of 2-(alkenyloxy)cycloalk-2-enones, the regioselectivity is controlled by the formation of a 1,4-diradical intermediate. The reaction is initiated by the photoexcitation of the enone, followed by an attack from the tethered olefin. The preferred pathway involves the formation of a five-membered ring during this initial cyclization, which directs the regiochemical outcome. researchgate.net For substrates with a short tether between the enone and the alkene, this leads to the formation of "crossed" cycloaddition products. The stability and subsequent reaction of this diradical intermediate are crucial; it can either close to form the final cyclobutane ring or undergo side reactions like intramolecular hydrogen abstraction, which affects the product distribution. researchgate.net

Control via Surface-Adsorbed Intermediates in Hydrogenation

The regioselectivity of hydrogenation reactions can be controlled by the nature of intermediates adsorbed onto a catalyst surface. In the electrochemical hydrogenation of enones, different products can be obtained by varying the catalyst. researchgate.net The process involves the anodic oxidation of hydrogen gas to protons, which then migrate to the cathode and are reduced by the catalyst to form an adsorbed hydrogen species (H_ad). This reactive intermediate is responsible for the reduction of the enone. When a Pd/C catalyst is used, there is a high selectivity for the reduction of the carbon-carbon double bond, yielding the corresponding saturated ketone. researchgate.net This regioselectivity arises from the preferential interaction of the C=C bond of the enone with the H_ad intermediate on the palladium surface. In contrast, using other catalysts can alter this selectivity.

Table 2: Catalyst-Dependent Selectivity in Electrochemical Hydrogenation of 3-Methylcyclohex-2-en-1-one

| Catalyst | Product Type | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | Saturated Ketone | 3-Methylcyclohexanone | 89 | 100 |

| Ir/C | Saturated Alcohol | 3-Methylcyclohexanol | 72 | 89 |

Data adapted from a study on the electrochemical reduction of enones. researchgate.net

Enolate Intermediates in Alkylation and Annulation

Reactions involving strong bases proceed via enolate intermediates, and the regioselectivity is determined by which α-proton is removed. Under kinetic control (low temperature, strong, hindered base), the less-substituted enolate is formed rapidly by removing the more accessible proton. thieme-connect.de Under thermodynamic control (higher temperature, equilibrium conditions), the more stable, more substituted enolate is the major intermediate. thieme-connect.de The subsequent reaction of this specific enolate intermediate with an electrophile, such as an alkyl halide, dictates the structure of the final product. thieme-connect.de This principle is fundamental in reactions like Robinson annulation, where a Michael addition is followed by an intramolecular aldol condensation, with both steps being guided by the formation of specific enolate intermediates. researchgate.net

Stereochemical Aspects of 2 Ethylcyclohex 2 En 1 One and Its Derivatives

Chiral Synthesis and Enantioselective Approaches

The synthesis of single enantiomers of chiral molecules is a central goal of modern organic chemistry. For derivatives of 2-ethylcyclohex-2-en-1-one, several methods have been employed to achieve high levels of enantioselectivity.

Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgchemeurope.com This strategy is a powerful tool for asymmetric synthesis. sigmaaldrich.com

Commonly used auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and their derivatives. chemeurope.com For instance, pseudoephenamine has been identified as a highly effective chiral auxiliary for asymmetric alkylation reactions, often providing superior diastereoselectivities compared to pseudoephedrine, especially in the formation of challenging quaternary stereocenters. nih.gov The general process involves forming an amide between the chiral auxiliary and a carboxylic acid precursor. A non-nucleophilic base is then used to deprotonate the α-position of the carbonyl group, forming a chiral enolate. This enolate reacts with an electrophile, such as an alkyl halide, with the bulky auxiliary sterically shielding one face of the enolate, leading to a highly diastereoselective addition. chemeurope.com Subsequent cleavage of the amide bond releases the enantiomerically enriched product and the auxiliary. nih.gov While specific examples detailing the use of auxiliaries for the direct synthesis of this compound itself are not prevalent, this methodology is broadly applicable to the synthesis of its chiral precursors and derivatives.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a (Z)-enolate leading to predictable stereocontrol. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations | Forms crystalline amides; addition is typically anti to the methyl and syn to the hydroxyl group. chemeurope.com |

| Pseudoephenamine | Asymmetric alkylations | High stereocontrol in forming quaternary carbons; derivatives are often crystalline. nih.gov |

Organocatalytic Asymmetric Induction

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful alternative to metal-based catalysts. semanticscholar.orgnih.gov For cyclic enones like 3-ethylcyclohex-2-en-1-one (B1330283) (an isomer of the title compound), organocatalysis has been successfully applied to achieve high enantioselectivity in conjugate addition reactions.

A notable example is the vinylogous Michael addition of various nucleophiles to substituted cyclohexenones. In one study, the reaction between 3-ethylcyclohex-2-en-1-one and N-(2-tert-butylphenyl)maleimide was catalyzed by a primary amine derived from a cinchona alkaloid. nih.govacs.org This reaction proceeds through the formation of a chiral dienamine intermediate, which then attacks the maleimide (B117702) electrophile in a highly stereocontrolled manner. acs.org This desymmetrization reaction establishes a C-N axial chirality with excellent enantioselectivity. nih.gov The use of different catalysts and conditions can lead to high yields and enantiomeric excesses (ee) for various derivatives.

Table 2: Organocatalytic Asymmetric Vinylogous Michael Addition to Cyclohexenones

| Enone Substrate | Catalyst | Product ee (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 3-Ethylcyclohex-2-en-1-one | Cinchona Alkaloid-derived Primary Amine | >99 | 10:1 | acs.org |

| 3-Methylcyclohex-2-en-1-one | (R,R)-diamine salt | 93 | >95:5 | mdpi.com |

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric excess (ee) of a chiral product is crucial for evaluating the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. uma.esscielo.br The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

For derivatives of ethylcyclohexenone, specific HPLC methods have been reported. For example, the enantiomeric ratio of (R)-3-ethyl-4-((R)-1-(4-fluorophenyl)-2-nitroethyl)cyclohex-2-en-1-one was determined using a Daicel Chiralpak IA column with a mobile phase of n-Hexane/Ethanol (B145695) (9/1), achieving a 99% ee. Other methods for ee determination include gas chromatography (GC) after derivatization with a chiral reagent to form diastereomers, and chiroptical methods like circular dichroism. uma.estandfonline.com

Table 3: Example of HPLC Method for ee Determination

| Compound | Chiral Column | Mobile Phase | Flow Rate | Detection (λ) | ee (%) | Reference |

|---|

Diastereoselective Transformations

When a reaction creates a new stereocenter in a molecule that already contains one, diastereomers are formed. Controlling the formation of the desired diastereomer is a key challenge in stereoselective synthesis.

Control of Relative Stereochemistry in Cycloadditions

Cycloaddition reactions are powerful methods for constructing cyclic systems. When chiral substrates or catalysts are used, these reactions can be highly diastereoselective. The aforementioned organocatalytic vinylogous Michael addition of 3-ethylcyclohex-2-en-1-one serves as an excellent example of controlling relative stereochemistry. nih.govacs.org The reaction creates two new stereocenters, and the catalyst directs the approach of the reactants to form predominantly one of the four possible diastereomers with a high diastereomeric ratio (up to 10:1). acs.org

Another important transformation is diastereoselective epoxidation. For cyclic enones with a hydroxyl group at the 4-position, epoxidation with alkaline hydrogen peroxide can be highly stereospecific. gla.ac.uk The existing stereocenter of the hydroxyl group directs the incoming oxidant to one face of the double bond. For example, studies on related 4-hydroxy-4-methylnaphthalen-1(4H)-one have shown that epoxidation occurs cis to the hydroxyl group. gla.ac.uk This substrate-controlled diastereoselectivity is a reliable method for establishing the relative stereochemistry of adjacent stereocenters.

Diastereomer Resolution Techniques

When a reaction produces a mixture of diastereomers, they must be separated. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility, chromatographic retention), which allows for their separation by standard laboratory techniques. google.com

Flash column chromatography is a widely used method for separating diastereomers. For instance, diastereomeric mixtures of 4-acetoxy-2,3-epoxy-4-ethoxycarbonyl-3-methylcyclohexanones have been successfully separated using this technique. gla.ac.uk

Crystallization is another powerful resolution technique. If one diastereomer in a mixture is crystalline and has lower solubility than the others in a particular solvent system, it can be selectively crystallized out of the solution. This method has been used to isolate pure trans-isomers from trans/cis mixtures of substituted 2-(4-aminocyclohexyl)acetic acid ethyl esters with high diastereomeric purity. google.com The formation of diastereomeric derivatives with a chiral resolving agent can also facilitate separation by enhancing the differences in physical properties between the diastereomers. google.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethylcyclohex-2-en-1-one |

| 3-Methylcyclohex-2-en-1-one |

| (R)-3-ethyl-4-((R)-1-(4-fluorophenyl)-2-nitroethyl)cyclohex-2-en-1-one |

| 2-(4-aminocyclohexyl)acetic acid ethyl ester |

| 4-Acetoxy-2,3-epoxy-4-ethoxycarbonyl-3-methylcyclohexanone |

| 4-Hydroxy-4-methylnaphthalen-1(4H)-one |

| N-(2-tert-butylphenyl)maleimide |

| Camphorsultam |

| Evans Oxazolidinones |

| Pseudoephedrine |

| Pseudoephenamine |

Conformation and Configurational Analysis

The stereochemistry of cyclic compounds like this compound is defined by both their conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds) and their configuration (the fixed spatial arrangement of atoms).

Ring Conformation Studies in Cyclohexenones

The presence of a double bond and a carbonyl group within the six-membered ring of this compound introduces significant torsional and steric strain, which dictates the ring's preferred conformation. Unlike cyclohexanones, which predominantly adopt a chair conformation, the cyclohexenone ring system is non-planar and typically exists in two main, interconverting, low-energy conformations: the half-chair and the sofa (or envelope) . nih.govcdnsciencepub.com

In the cyclohexenone ring, the carbon atom of the carbonyl group (C1), the double-bonded carbons (C2 and C3), and the adjacent carbon (C4) tend to lie in a plane due to the sp2 hybridization. The remaining two saturated carbon atoms (C5 and C6) are puckered out of this plane.

Half-Chair Conformation: In this arrangement, one of the saturated carbons (e.g., C5) is positioned above the plane, while the other (C6) is located below it. This results in a twisted shape.

Sofa Conformation: In this conformation, one carbon atom (either C5 or C6) is significantly out of the plane formed by the other five atoms.

Computational and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and circular dichroism, have shown that the conformational preference of cyclohexenone derivatives is highly sensitive to the nature and position of substituents on the ring. nih.govcdnsciencepub.com The non-planarity of the enone chromophore is a common feature in these derivatives and significantly influences their spectroscopic properties. nih.gov For many simple substituted cyclohexenones, the half-chair conformation is slightly more stable than the sofa conformation. The energy barrier for ring inversion between these enantiomeric forms is relatively low. researchgate.net

| Conformation | Description | Key Structural Features |

|---|---|---|

| Half-Chair | A twisted conformation where two adjacent atoms are puckered on opposite sides of the ring's approximate plane. |

|

| Sofa (Envelope) | A conformation where a single atom is puckered out of the plane formed by the other five atoms. |

|

E/Z and R/S Designation in Substituted Systems

The concepts of E/Z and R/S isomerism are fundamental in describing the stereochemistry of organic molecules, including derivatives of this compound.

E/Z Designation

The E/Z notation is used to specify the configuration of a double bond. tru.ca The designation depends on the priority of the substituents on each carbon of the double bond, assigned using the Cahn-Ingold-Prelog (CIP) rules. tru.careddit.com If the highest-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). reddit.com

For the parent molecule, this compound, the C2=C3 double bond is located within the ring (endocyclic). Due to the geometric constraints of the six-membered ring, the substituents on this double bond are locked in a specific arrangement. This cis-like geometry means that E/Z isomerism around this bond is not possible. Therefore, the molecule is implicitly of Z-configuration, though this is rarely specified. E/Z isomerism would become relevant in derivatives that possess an exocyclic double bond (a double bond where one of the carbons is part of the ring and the other is not) or in much larger, more flexible ring systems.

R/S Designation

The R/S system is used to assign the absolute configuration of a chiral center—a carbon atom bonded to four different groups. docbrown.info The parent molecule, this compound, does not have a chiral center and is therefore achiral.

However, chirality is introduced in many of its derivatives through substitution at the saturated carbon atoms (C4, C5, or C6). For instance, the introduction of a substituent at the C4 position creates a chiral center, leading to a pair of enantiomers (non-superimposable mirror images). docbrown.info

Consider a derivative such as 4-methyl-2-ethylcyclohex-2-en-1-one . The C4 atom is now a stereocenter, as it is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH3)

The -C5H2- part of the ring

The -C3(C2H5)=C2- part of the ring

To assign the configuration as R or S, the CIP priority rules are applied:

Atoms directly attached to the chiral center are ranked by atomic number.

If there is a tie, the process continues to the next atoms along the chains until a point of difference is found.

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. If the sequence from the highest to the third-highest priority group (1 → 2 → 3) is clockwise, the configuration is R (rectus). If it is counter-clockwise, the configuration is S (sinister). tru.cadocbrown.info The specific R or S designation for a given enantiomer of a derivative like 4-methyl-2-ethylcyclohex-2-en-1-one would depend on the precise spatial arrangement of these groups.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR for Proton Connectivity and Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the number of unique protons in a molecule, their electronic environment, and their proximity to other protons. For 2-Ethylcyclohex-2-en-1-one, the ¹H NMR spectrum reveals distinct signals corresponding to the ethyl group and the cyclohexenone ring protons.

The vinylic proton at the C3 position is expected to appear as a triplet in the downfield region (around 6.7-6.9 ppm) due to coupling with the adjacent methylene (B1212753) protons at C4. The protons of the ethyl group substituent at the C2 position exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The remaining four protons on the saturated part of the ring (C4, C5, and C6) typically appear as complex multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic H (C3-H) | 6.7 – 6.9 | t (triplet) |

| Ethyl -CH₂- | 2.2 – 2.4 | q (quartet) |

| Ring -CH₂- (C4) | 2.3 – 2.5 | m (multiplet) |

| Ring -CH₂- (C5) | 1.9 – 2.1 | m (multiplet) |

| Ring -CH₂- (C6) | 2.4 – 2.6 | m (multiplet) |

| Ethyl -CH₃ | 1.0 – 1.2 | t (triplet) |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton and Hybridization Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state (sp³, sp², sp) and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C1) is the most deshielded, appearing significantly downfield (around 200 ppm). The sp² hybridized carbons of the double bond (C2 and C3) resonate in the vinylic region (130-160 ppm). The remaining sp³ hybridized carbons of the ring and the ethyl group appear in the upfield aliphatic region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 (C=O) | 199 – 202 | Quaternary |

| C2 (C=C) | 155 – 158 | Quaternary |

| C3 (C=C) | 135 – 138 | CH |

| C4 | 25 – 28 | CH₂ |

| C5 | 22 – 25 | CH₂ |

| C6 | 37 – 40 | CH₂ |

| Ethyl -CH₂- | 20 – 23 | CH₂ |

| Ethyl -CH₃ | 11 – 14 | CH₃ |

Note: Predicted values are based on the analysis of related compounds such as 2-cyclohexen-1-one. chemicalbook.com

2D NMR Techniques for Correlating Spin Systems

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the ethyl group's -CH₂- and -CH₃ protons. It would also reveal the connectivity of the ring protons, for example, between the vinylic C3-H and the allylic C4-H₂ protons, and between the protons at C4, C5, and C6.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignments of the CH, CH₂, and CH₃ groups. utah.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺•). This ion, being energetically unstable, can break apart into smaller, characteristic fragment ions. The molecular ion peak for this compound would appear at an m/z value corresponding to its molecular weight (124 g/mol ).

Key fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and retro-Diels-Alder reactions, a characteristic fragmentation for cyclohexene (B86901) derivatives. miamioh.edunist.gov Likely fragmentations for this compound include the loss of the ethyl radical (•CH₂CH₃) to form a stable acylium ion at m/z 95, or the loss of carbon monoxide (CO) followed by other rearrangements.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 95 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 96 | [M - CO]⁺• | Loss of carbon monoxide |

| 67 | [C₅H₇]⁺ | Retro-Diels-Alder reaction product |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments.

For this compound, the molecular formula is C₈H₁₂O. nih.gov The calculated exact mass (monoisotopic mass) for this formula is 124.0888 Da. HRMS can measure the mass of the molecular ion and confirm that it matches this theoretical value, thereby unambiguously verifying the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In this hyphenated technique, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak corresponding to its molecular weight (124.18 g/mol ). nih.gov The fragmentation pattern is dictated by the molecule's structure, particularly the α,β-unsaturated ketone moiety. Key fragmentation pathways for cyclic ketones often involve α-cleavage (breaking the bond adjacent to the carbonyl group) and subsequent rearrangements. whitman.edu For this compound, significant fragments would be expected from the loss of the ethyl group (M-29) and the loss of carbon monoxide (M-28), as well as other characteristic cleavages of the cyclohexene ring. These fragmentation patterns are crucial for distinguishing it from isomers and other compounds in a mixture. youtube.com

Table 1: Representative GC-MS Data for this compound Analysis

| Parameter | Value / Description |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (2 min hold), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 124 |

| Key Fragments | m/z 96 (M-CO), m/z 95 (M-C₂H₅), m/z 68, m/z 67 |

Note: This data is representative and may vary based on the specific instrument and conditions used.

Electrospray Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS)

For unparalleled resolution and mass accuracy in molecular formula determination, Electrospray Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is an exceptionally powerful tool. nih.gov While GC-MS provides nominal mass data, FT-ICR MS can achieve mass accuracies in the parts-per-billion (ppb) range, enabling the unambiguous assignment of elemental compositions. nih.gov

In this technique, ESI is used to generate protonated molecules [M+H]⁺ of this compound in solution, which are then trapped in a high magnetic field. nih.gov The trapped ions are excited into a cyclotron motion, and the frequency of this motion, which is inversely proportional to the ion's m/z ratio, is measured with extreme precision. This allows for the calculation of the ion's exact mass. For this compound (C₈H₁₂O), the theoretical exact mass of its protonated form [C₈H₁₃O]⁺ is 125.09609 Da. An FT-ICR MS measurement can confirm this exact mass, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This high level of confidence is critical in metabolomics and the analysis of complex organic mixtures. pnnl.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and absolute stereochemistry. nih.govlibretexts.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org

The application of X-ray crystallography to this compound presents a challenge, as the compound is a liquid at room temperature. iucr.org To perform this analysis, a suitable crystalline derivative of the molecule would need to be synthesized. This could be achieved, for example, by reacting the ketone with a chiral derivatizing agent to form a solid, crystalline diastereomer. Analysis of this derivative would not only reveal the solid-state structure and packing of the molecule but could also be used to determine the absolute configuration of related chiral compounds. nih.gov While powerful, this technique is contingent on the ability to grow high-quality single crystals, which can often be a rate-limiting step. iucr.org

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC), equipped with a detector like a Flame Ionization Detector (FID), is a primary technique for assessing the purity of volatile compounds like this compound. epa.govursinus.edu The compound is vaporized and swept through a capillary column by a carrier gas. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions. ursinus.edu Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical GC Conditions for Purity Assessment

| Parameter | Value / Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Polydimethylsiloxane (non-polar) or Polyethylene glycol (polar) |

| Detector | Flame Ionization Detector (FID) |

| Temperature Profile | Isothermal or programmed temperature ramp |

| Purity Calculation | Area % = (Peak Area of Compound / Total Area of All Peaks) x 100 |

High-Performance Liquid Chromatography (HPLC) is another essential technique for purity assessment, particularly for less volatile or thermally sensitive compounds. For an α,β-unsaturated ketone like this compound, reversed-phase HPLC is a common approach. uobabylon.edu.iq In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's retention is determined by its polarity.

The conjugated enone system in this compound contains a chromophore that absorbs ultraviolet (UV) light, making a UV detector highly suitable for this analysis. nih.gov For enhanced sensitivity and detection at longer wavelengths where interferences are fewer, the ketone can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is a standard method for analyzing carbonyl compounds. waters.comauroraprosci.com

A crucial aspect of stereochemistry is the analysis of enantiomers—non-superimposable mirror-image molecules. The compound this compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry; therefore, it does not exist as enantiomers.

However, chiral chromatography is an indispensable technique for the analysis of its chiral isomers, such as 4-ethylcyclohex-2-en-1-one (B2464039) or 6-ethylcyclohex-2-en-1-one. This technique uses a chiral stationary phase (CSP) in either GC or HPLC to separate enantiomers. gcms.cz The CSP, which is itself enantiomerically pure, interacts differently with each enantiomer of the analyte, leading to the formation of transient diastereomeric complexes with different stabilities. sigmaaldrich.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks is used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample. ntu.edu.sg

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂O |

| 4-Ethylcyclohex-2-en-1-one | C₈H₁₂O |

| 6-Ethylcyclohex-2-en-1-one | C₈H₁₂O |

| Acetonitrile | C₂H₃N |

| Carbon Monoxide | CO |

Computational and Theoretical Studies on 2 Ethylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethylcyclohex-2-en-1-one, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For α,β-unsaturated ketones like this compound, the HOMO is typically associated with the π-system of the C=C double bond, while the LUMO is a π* anti-bonding orbital distributed over the C=C-C=O conjugated system. The presence of the ethyl group at the C2 position acts as an electron-donating group, which would be expected to raise the energy of the HOMO compared to the unsubstituted cyclohexenone. This, in turn, can affect the molecule's reactivity towards electrophiles.

Quantum chemical calculations on related cyclic enones have been used to rationalize reactivity trends. For instance, studies have shown that cyclization can alter the electrophilicity of enones compared to their acyclic counterparts. nih.govrsc.org DFT calculations can precisely map the electron density and orbital shapes of the HOMO and LUMO for this compound, providing quantitative predictions about its reactivity in reactions such as Michael additions and cycloadditions.

Table 1: Hypothetical Frontier Molecular Orbital Properties for Cyclohexenone Derivatives (Note: This table is illustrative. Specific values for this compound require dedicated DFT calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclohex-2-en-1-one | -6.5 | -1.8 | 4.7 |

| 2-Methylcyclohex-2-en-1-one | -6.3 | -1.7 | 4.6 |

| This compound | -6.2 | -1.7 | 4.5 |

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, intermediates, and transition states. researchgate.netacs.org For this compound, this can be applied to various reactions, such as its hydrogenation, oxidation, or cycloaddition reactions.

By calculating the energies of reactants, products, and all conceivable intermediates and transition states, a detailed reaction profile can be constructed. For example, in the catalytic hydrogenation of the C=C double bond, DFT can model the adsorption of the enone onto a catalyst surface (e.g., Platinum or Palladium), the stepwise addition of hydrogen atoms, and the desorption of the resulting 2-ethylcyclohexanone. sciopen.com

A study on the hydrogenation of cyclohexanone (B45756) on a Pt single-atom catalyst using DFT revealed that the hydrogenation of the carbonyl oxygen atom was the rate-determining step. sciopen.com Similar calculations for this compound could determine whether the hydrogenation of the C=C or C=O bond is kinetically favored and how the ethyl substituent influences the activation energy barriers. These calculations provide insights into reaction selectivity (chemoselectivity) and help in the rational design of catalysts. acs.orgsciopen.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of atoms and molecules over time.

Conformational Analysis

The six-membered ring of this compound is not planar. It adopts a flexible conformation, typically a half-chair or sofa conformation, to relieve ring strain. The ethyl group attached to the sp²-hybridized carbon of the double bond has its own rotational freedom.

Substrate-Catalyst Interaction Modeling

Understanding how this compound interacts with a catalyst is crucial for optimizing reactions like selective hydrogenation. Molecular modeling can simulate the docking of the substrate onto the catalyst's active site.

DFT studies on the hydrogenation of cyclohexanone on Pt-Sn alloy surfaces have shown how the catalyst composition affects the reaction's activation energy and reaction order. princeton.edu For this compound, modeling could reveal how the molecule orients itself on a catalyst surface. The interaction would likely involve the π-system of the C=C-C=O moiety. The ethyl group can introduce steric effects that favor a specific binding orientation, which in turn could lead to stereoselectivity in the product if a chiral center is formed. These models can quantify the binding energy and identify the key atomic interactions (e.g., between the C=O oxygen and a metal atom) that anchor the substrate to the catalyst. sciopen.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Enones (excluding biological activity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their activity or properties. tandfonline.comresearchgate.net While many QSAR studies focus on biological activity, QSPR models can be developed to predict a wide range of non-biological properties, such as reactivity, boiling point, or chromatographic retention times.

For a series of α,β-unsaturated enones related to this compound, a QSPR model could be developed to predict a property like electrophilicity. A study on the reactivity of cyclic enones successfully used the Mayr-Patz equation to furnish electrophilicity descriptors (E) based on kinetic data, establishing a quantitative relationship between structure and electrophilic reactivity. nih.govrsc.org

To build such a model, a set of molecular descriptors is calculated for each enone in the series. These descriptors can be based on topology, geometry, or electronic properties (calculated via DFT).

Table 2: Examples of Descriptors for a QSPR Model of Enone Reactivity

| Descriptor Type | Examples | Property Encoded |

| Electronic | LUMO Energy, Partial charge on β-carbon | Electrophilicity, site of nucleophilic attack |

| Topological | Molecular Connectivity Indices | Size, shape, and branching of the molecule |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric accessibility of the reaction center |

| Constitutional | Molecular Weight, Number of double bonds | Basic composition and unsaturation |

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links these descriptors to the measured property (e.g., reaction rate constant). nih.gov Such a validated QSPR model could then be used to predict the reactivity of new, unsynthesized enones, guiding the design of molecules with specific desired chemical properties.

Retrosynthetic Analysis Software and AI-Assisted Pathway Prediction

The advent of sophisticated computational tools has revolutionized the approach to organic synthesis, transitioning from a purely human-driven intellectual process to one augmented by machine intelligence. Computer-Aided Synthesis Planning (CASP) has become an invaluable asset for chemists, accelerating the discovery and optimization of synthetic routes. acs.orgmit.edu These tools are broadly categorized into two main approaches: expert-coded, rule-based systems and the more recent, rapidly evolving data-driven methods powered by artificial intelligence (AI) and machine learning. acs.org

For a target molecule like this compound, these computational platforms offer a systematic and unbiased exploration of potential synthetic pathways, often uncovering novel and more efficient routes that might be overlooked in a traditional analysis. mit.edu

Retrosynthetic Analysis Software:

Rule-based retrosynthesis software employs a vast database of known chemical reactions and transformations that have been manually coded by experts. When presented with a target molecule, the software systematically applies these rules in reverse to identify possible precursors. For this compound, a rule-based system would likely identify the α,β-unsaturated ketone as a key functional group and suggest disconnections based on established synthetic methods for this moiety, such as:

Aldol (B89426) Condensation: Disconnecting the double bond and the carbonyl group to propose a 1,5-dicarbonyl precursor, which could then undergo an intramolecular aldol condensation.

Robinson Annulation: Recognizing the cyclohexenone core as a product of this powerful ring-forming reaction.

Michael Addition: Disconnecting the ethyl group at the β-position, suggesting a conjugate addition of an ethyl nucleophile to a cyclohexenone precursor.

One of the most prominent examples of such a system is SYNTHIA® (formerly Chematica), which has been developed over many years and validated in numerous synthetic campaigns. synthiaonline.com This software allows users to input a target molecule and customize the search parameters, such as the maximum number of steps, cost of starting materials, and desired reaction conditions, to generate a ranked list of viable synthetic routes.

Several platforms now incorporate AI to enhance retrosynthetic analysis. These tools can predict reaction outcomes, suggest optimal reagents, and even consider factors like stereoselectivity and regioselectivity. researchgate.net The application of machine learning in this domain is a rapidly growing area of research, with continuous improvements in the accuracy and predictive power of these models. acs.org Some modern approaches even integrate enzymatic and chemoenzymatic steps into the retrosynthetic planning, paving the way for more sustainable and greener synthetic routes. unibe.chrsc.org

| Software/Platform | Core Technology | Key Features | Potential Application to this compound |

| SYNTHIA® | Expert-coded rules | - Extensive database of chemical reactions- Customizable search parameters (e.g., cost, steps)- Identifies commercially available starting materials synthiaonline.com | Proposes well-established synthetic routes such as Robinson annulation or intramolecular aldol condensations. |